Dibenzo[a,g]coronene
Overview
Description
Dibenzo[a,g]coronene is a polycyclic aromatic hydrocarbon (PAH) that consists of six peri-fused benzene rings . It is a type of angular-annulated PAH .
Synthesis Analysis
In recent years, a variety of new designs of coronene-based PAHs with diverse functions have emerged to serve as complementary materials in organic chemistry and materials chemistry . The substitution and extension of coronene architectures, by incorporating functional groups and by fusing small and large conjugated units, advantageously enrich their photophysical, electrochemical, self-assembling, and other properties .Molecular Structure Analysis
The molecular formula of this compound is C32H16 . It has a complex structure with multiple fused benzene rings .Chemical Reactions Analysis
Coronene-based PAHs such as this compound have been used in a variety of chemical reactions. They have been used in the synthesis of new materials with diverse functions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 400.5 g/mol . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a complexity of 644 .Scientific Research Applications
Optoelectronic Applications : Dibenzo[a,g]coronene derivatives, such as esters and imides, have been studied for their potential in optoelectronic applications. They exhibit significant differences in electronic ground and excited states, impacting their performance as emitters in electroluminescent diodes. These properties are influenced by their molecular orbital makeup and nonplanarity, which affects their performance in organic light emitting diodes (Vollbrecht et al., 2019).
Surface Chemistry : The chemisorption of this compound on silicon surfaces has been explored. This involves the molecule forming multiple Si-C covalent bonds, significantly influenced by bond strain and out-of-plane bending. These interactions are critical for understanding its applications in surface chemistry and material science (Suzuki et al., 2006).
Material Chemistry : The extension and substitution of the coronene architecture, as seen in this compound derivatives, enhance their photophysical, electrochemical, and self-assembling properties. This makes them suitable for various applications, including charge-transporting, electroluminescent, and sensing applications (Kumar & Tao, 2021).
Organic Semiconductor Applications : Certain this compound derivatives, such as those containing perylene frameworks, have shown significant potential as organic semiconductors. They exhibit considerable field-effect mobility, making them candidates for transistor applications (Kumar et al., 2016).
Liquid Crystal Applications : Certain this compound derivatives have shown properties conducive to forming liquid crystals, which can be used in molecular devices such as organic light-emitting diodes, photovoltaic solar cells, and field-effect transistors (Wang et al., 2010).
Mechanism of Action
While the highly symmetric coronenes, tribenzocoronenes and hexabenzocoronenes conceived wide potential in charge-transporting, electroluminescent, sensing, and other applications, other related derivatives such as dibenzo, tetrabenzo and pentabenzocoronenes also displayed their potentials as exemplified by their use as charge-conduction channel in transistor application .
Future Directions
The synthetic, photophysical and materialistic aspects of Dibenzo[a,g]coronene can benefit researchers of diverse fields . The systematic extension and expansion of coronene backbones to wide categories of angular PAHs are covered . The substitution and extension of coronene architectures, by incorporating functional groups and by fusing small and large conjugated units, advantageously enrich their photophysical, electrochemical, self-assembling, and other properties .
Properties
IUPAC Name |
nonacyclo[22.6.2.02,7.08,29.011,28.012,17.018,27.021,26.025,30]dotriaconta-1(30),2,4,6,8(29),9,11(28),12,14,16,18(27),19,21(26),22,24,31-hexadecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16/c1-3-7-21-19(5-1)23-13-11-17-9-10-18-12-14-24-20-6-2-4-8-22(20)26-16-15-25(21)31-29(23)27(17)28(18)30(24)32(26)31/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCYVURKNNKDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C5=C(C2=C1)C=CC6=C5C7=C(C=C6)C=CC8=C7C4=C(C=C3)C9=CC=CC=C89 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172453 | |
Record name | Dibenzo(a,g)coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190-66-9 | |
Record name | Dibenzo(a,g)coronene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(a,g)coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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